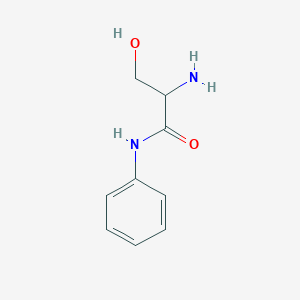

2-amino-3-hydroxy-N-phenyl-propionamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-amino-3-hydroxy-N-phenylpropanamide |

InChI |

InChI=1S/C9H12N2O2/c10-8(6-12)9(13)11-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13) |

InChI Key |

OSNHPPYZWLATBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Hydroxy N Phenyl Propionamide and Its Analogues

Classical Approaches to Alpha-Amino Beta-Hydroxy Amide Scaffold Synthesis

Early synthetic strategies for α-amino-β-hydroxy amides often relied on multicomponent reactions (MCRs), which offer a convergent and atom-economical approach to complex molecules from simple starting materials. Two seminal MCRs in this context are the Passerini and Ugi reactions.

The Passerini reaction , first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organicreactions.orgnih.govorganic-chemistry.org A subsequent hydrolysis step would be required to yield the desired α-hydroxy amide. A more direct variation employs mineral or Lewis acids to afford α-hydroxy amides directly. organicreactions.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Carboxylic Acid | Aldehyde/Ketone | Isocyanide | α-Acyloxy Amide | organicreactions.orgorganic-chemistry.org |

| Water (with acid catalyst) | Aldehyde/Ketone | Isocyanide | α-Hydroxy Amide | organicreactions.org |

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding an α-acylamino amide. nih.gov A three-component variant (U-3CR) can produce α-aminoamides directly from an aldehyde, an amine, and an isocyanide. nih.govresearchgate.net While not directly yielding the target scaffold, these reactions provided foundational methods for the efficient assembly of related amino amide structures.

Advanced Synthetic Strategies for 2-amino-3-hydroxy-N-phenyl-propionamide Derivatives

Modern synthetic chemistry has introduced a range of sophisticated techniques that allow for greater control over the formation of the this compound scaffold, particularly concerning stereochemistry.

Peptide Coupling Techniques for Amide Bond Formation

The final step in the synthesis of this compound often involves the formation of an amide bond between a suitably protected 2-amino-3-hydroxypropionic acid and aniline. This transformation is typically achieved using peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Hydroxamic acid derivatives can also be synthesized using similar coupling strategies, where hydroxylamine is used in place of an amine. While not directly forming the target N-phenyl amide, these methods are relevant to the broader class of amide bond formations.

Common Peptide Coupling Reagents:

| Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | Activate carboxylic acids to form a reactive O-acylisourea intermediate. |

| Phosphonium Salts (e.g., PyBOP, HBTU) | Form highly reactive activated esters. |

| Aminium/Uronium Salts (e.g., HATU, HCTU) | Similar to phosphonium salts, they generate activated esters for efficient coupling. |

Direct Amidation of Unprotected Alpha-Amino Acids

A significant advancement in amide synthesis is the direct coupling of unprotected α-amino acids with amines, bypassing the need for protecting group manipulations. Specific boron reagents have emerged as effective promoters for this transformation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be a highly effective reagent for the direct amidation of unprotected amino acids. This method offers a more streamlined and efficient route to α-amino amides.

Stereoselective Synthesis of Chiral this compound Isomers

Controlling the stereochemistry at the α- and β-carbons is crucial for the biological activity of this compound derivatives. The asymmetric aldol reaction of glycine Schiff bases is a powerful strategy for establishing these stereocenters in a single step. nih.govacs.org This reaction involves the enolate of a glycine derivative adding to an aldehyde, with stereocontrol exerted by chiral catalysts or auxiliaries.

Various catalytic systems have been developed to achieve high diastereo- and enantioselectivity. These include Brønsted base catalysis and metal-based catalysts, such as those employing zinc-ProPhenol complexes. nih.govacs.org

Examples of Stereoselective Aldol Reactions for β-Hydroxy-α-amino Acid Synthesis:

| Glycine Derivative | Aldehyde | Catalyst/Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| Glycine o-nitroanilide Schiff base | Various aldehydes | Ureidopeptide-based Brønsted base | High syn-selectivity | High ee | nih.gov |

| Methyl glycinate Schiff base | Various aldehydes | Zinc-ProPhenol complex | >10:1 | Good to excellent | acs.org |

Modification of Existing Propionamide (B166681) Backbones

Another synthetic approach involves the modification of a pre-existing propionamide backbone. Two classical organic reactions that can be envisioned for this purpose are the Friedel-Crafts acylation and the Aldol reaction.

The Friedel-Crafts acylation could potentially be used to introduce substituents onto the phenyl ring of an N-phenylpropionamide derivative. While amides are generally poor substrates for classical Friedel-Crafts reactions, certain activated amides or the use of strong Brønsted or Lewis acids can facilitate this transformation. nih.gov

The Aldol reaction can be employed to construct the β-hydroxy group. wikipedia.org A propionamide enolate could react with an aldehyde to form the desired β-hydroxy propionamide. A tandem Aldol-Hydroxyamidation process, where an aldol reaction is followed by an amidation or a related transformation to install the amide group, represents a convergent strategy.

Optimization of Reaction Conditions and Scalability Studies in this compound Synthesis

The translation of a synthetic route from the laboratory to a larger scale requires robust and efficient reaction conditions. Modern technologies such as continuous flow systems and robotic synthesis are being increasingly employed to optimize and scale up the synthesis of amide-containing molecules.

Continuous flow systems offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The synthesis of amides and peptides has been successfully demonstrated in continuous flow reactors, often with reduced reaction times and simplified workup procedures.

Robotic synthesis platforms enable high-throughput screening of reaction conditions, allowing for the rapid identification of optimal parameters such as catalysts, solvents, and temperatures. This automated approach accelerates the development of efficient and scalable synthetic routes.

| Technology | Advantages for Synthesis |

| Continuous Flow Systems | Improved safety, better process control, potential for higher yields, ease of scalability. |

| Robotic Synthesis | High-throughput screening of reaction conditions, rapid optimization, increased efficiency in process development. |

Derivatization and Functionalization Strategies for this compound

The chemical structure of this compound, an N-phenyl derivative of the amino acid serine, offers multiple reactive sites for chemical modification. These sites—the primary amino group, the primary hydroxyl group, and the phenyl ring—provide opportunities for a wide range of derivatization and functionalization strategies. Such modifications are pivotal for modulating the compound's physicochemical properties, biological activity, and potential applications. The strategies discussed herein focus on introducing substituents to the phenyl moiety, chemically transforming the amino and hydroxyl groups, and implementing N-substitution and chain elongation.

Introduction of Substituents on the Phenyl Moiety

The most direct approach to synthesizing analogues of this compound with substituents on the phenyl ring involves utilizing a substituted aniline as a precursor in the amide bond formation step with a protected serine derivative. This method allows for the precise placement of a wide variety of functional groups on the aromatic ring, thereby systematically altering the electronic and steric properties of the molecule.

Research on related N-phenyl amide structures demonstrates the feasibility of this approach. For instance, various N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been synthesized from 4-(1H-1,2,4-triazol-1-yl)aniline, which is then coupled with different substituted benzoic acids mdpi.com. Similarly, the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has been achieved by reacting various phenyl isocyanate derivatives with 3-amino-1H-indazole precursors nih.gov. These methodologies can be adapted for the synthesis of the target compound's analogues.

Another strategy involves the direct chemical modification of the N-phenyl ring of the parent compound. A common method for functionalizing phenyl rings attached to nitrogen is through electrophilic aromatic substitution. For example, the synthesis of sulfonamides often begins with the acetylation of aniline, followed by chlorosulfonation to introduce the sulfonyl chloride group onto the phenyl ring nih.gov. While this approach is well-established, its application to this compound would require careful consideration of protecting groups for the reactive amino and hydroxyl functionalities to prevent side reactions and ensure regioselectivity.

Table 1: Examples of Phenyl Ring Substitutions in Analogous N-Aryl Amide Syntheses This table is interactive and can be sorted by clicking on the column headers.

| Substituent | Precursor Example | Resulting Functionality | Reference |

|---|---|---|---|

| Chloro | 3-Chloroaniline | Halogenation | mdpi.com |

| Methyl | 2-Methylbenzoic acid | Alkylation | mdpi.com |

| Trifluoromethyl | 2-(Trifluoromethyl)benzoic acid | Electron-withdrawing group | mdpi.com |

| Nitro | Nitro-substituted aniline | Electron-withdrawing group | researchgate.net |

| 1H-1,2,4-triazol-1-yl | 4-(1H-1,2,4-triazol-1-yl)aniline | Heterocyclic moiety | mdpi.com |

Chemical Transformations of the Amino and Hydroxyl Groups

The primary amino and hydroxyl groups are key sites for functionalization, enabling a variety of chemical transformations to produce derivatives with diverse properties.

Transformations of the Amino Group: The primary amine in the 2-position is a versatile nucleophilic center. Standard protein and amino acid modification techniques can be applied here.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form secondary amides. For instance, acetylation can yield 2-acetamido-3-hydroxy-N-phenyl-propionamide nih.gov.

Reaction with Isocyanates: Amines can react with isocyanates to form urea derivatives. This reaction is often used in the development of bioactive compounds.

Derivatization for Analysis: For analytical purposes, the amino group can be derivatized, for example, by reacting with phenyl isothiocyanate (PITC) to form a phenylthiocarbamoyl derivative, which facilitates chromatographic separation and detection finechem-mirea.ru.

Transformations of the Hydroxyl Group: The primary hydroxyl group of the serine side chain can undergo reactions typical of alcohols.

Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde (2-amino-3-oxo-N-phenyl-propionamide) or, with further oxidation, a carboxylic acid derivative.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their activated derivatives to introduce a wide range of functional groups.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce functionalities such as halogens, azides, or thiols.

The selective modification of one group in the presence of the other requires the use of appropriate protecting group strategies, a cornerstone of modern organic synthesis.

Table 2: Potential Chemical Transformations of Amino and Hydroxyl Groups This table is interactive and can be sorted by clicking on the column headers.

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Amino | Acylation | Acetic Anhydride | Amide |

| Amino | Urea Formation | Phenyl Isocyanate | Urea |

| Amino | Derivatization | Phenyl Isothiocyanate | Phenylthiocarbamoyl |

| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Hydroxyl | Esterification | Benzoyl Chloride | Ester |

| Hydroxyl | Substitution | Tosyl Chloride, then Sodium Azide | Azide |

N-Substitution and Chain Elongation Strategies

Further modifications can be made at the alpha-amino nitrogen to introduce larger substituents or to elongate the molecular chain.

N-Alkylation and N-Arylation: The primary amino group can be alkylated or arylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to over-alkylation, but reductive amination with aldehydes or ketones provides a more controlled method for introducing specific alkyl groups.

Peptide Coupling: The amino group serves as the N-terminus for peptide synthesis. Standard peptide coupling reagents (e.g., DCC, HBTU) can be used to link other amino acids, extending the chain and creating peptide-based analogues. The parent compound can be considered a building block in the synthesis of more complex peptides chemimpex.com.

Formation of N-Substituted Amidines: A direct method for preparing N-substituted aryl amidines involves the activation of primary amines with a strong base, followed by reaction with a nitrile nih.gov. This presents a pathway to convert the primary amino group into a substituted amidine functionality.

These strategies allow for the synthesis of a vast library of derivatives, enabling the exploration of structure-activity relationships and the development of molecules with tailored properties.

Structure Activity Relationship Sar Studies of 2 Amino 3 Hydroxy N Phenyl Propionamide Derivatives

Correlating Structural Modifications with Biological Response Profiles

The biological response of 2-amino-3-hydroxy-N-phenyl-propionamide derivatives is intricately linked to their structural features. Modifications to the N-phenyl ring, the propionamide (B166681) backbone, and the amino and hydroxyl substituents can lead to significant changes in activity. For instance, in related N-phenylamide structures, the introduction of various substituents on the phenyl ring has been shown to modulate biological effects.

To illustrate the impact of structural changes, consider the following hypothetical data based on common findings in medicinal chemistry for similar scaffolds:

| Compound | Modification | Relative Potency |

| Parent Compound | This compound | 1.0 |

| Analogue 1 | N-(4-chloro-phenyl) | 2.5 |

| Analogue 2 | N-(4-methoxy-phenyl) | 1.8 |

| Analogue 3 | 2-amino-3-methoxy-N-phenyl-propionamide | 0.7 |

| Analogue 4 | 2-acetamido-3-hydroxy-N-phenyl-propionamide | 0.4 |

This table is illustrative and based on general principles of medicinal chemistry.

These hypothetical data suggest that electron-withdrawing groups on the N-phenyl ring may enhance potency, while modification of the 3-hydroxy or 2-amino groups can be detrimental to the activity. Such correlations are vital for guiding the synthesis of new derivatives with improved biological profiles.

Importance of the N-Phenyl Moiety in this compound Ligand Efficacy

The N-phenyl moiety is a critical component for the efficacy of this compound as a ligand. This aromatic ring can engage in various non-covalent interactions with a biological target, including hydrophobic interactions and π-π stacking. The nature and position of substituents on the phenyl ring can fine-tune these interactions, thereby influencing binding affinity. mdpi.com

In studies of analogous N-phenyl-substituted ligands, the phenyl group is often found to fit into a hydrophobic pocket within the receptor's binding site. The substitution pattern on the phenyl ring can affect the orientation of the molecule within this pocket. For example,para-substitution is often favored as it can extend deeper into the binding cleft.

Impact of the 2-Amino and 3-Hydroxy Groups on Molecular Recognition and Binding

The 2-amino and 3-hydroxy groups are key pharmacophoric features that play a significant role in molecular recognition and binding. These polar groups are capable of forming hydrogen bonds with amino acid residues in a protein target, which are crucial for anchoring the ligand in the correct orientation for a biological effect. nih.gov

The 2-amino group, being basic, can exist in a protonated state at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues such as aspartate or glutamate. The 3-hydroxy group can act as both a hydrogen bond donor and acceptor, providing versatility in its interactions with the target. The spatial relationship between these two groups is also critical for optimal binding.

Stereochemical Influences on Activity and Selectivity of this compound Isomers

The this compound molecule contains two chiral centers, at the C2 and C3 positions of the propionamide backbone. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The three-dimensional arrangement of the amino and hydroxyl groups is critical for the molecule's interaction with chiral biological macromolecules like proteins and enzymes. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities and selectivities. nih.govnih.gov

Often, only one isomer is responsible for the desired therapeutic effect, while the others may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the specific complementary interactions between the ligand and its binding site. For example, the (2R,3S) and (2S,3R) isomers (threo) and the (2R,3R) and (2S,3S) isomers (erythro) will present their functional groups in different spatial orientations, leading to distinct binding affinities and efficacies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency and selectivity.

Descriptor Selection and Calculation for Propionamide Derivatives

The first step in QSAR modeling is the selection and calculation of molecular descriptors that encode the structural features of the propionamide derivatives. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. They are important for modeling electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). Hydrophobicity is a key factor in membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. researchgate.netnih.gov

Predictive Modeling and Pharmacophore Feature Identification

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods can be employed, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. A successful QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

Furthermore, the results of a QSAR study can be used to identify key pharmacophore features. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, a pharmacophore model would likely include a hydrogen bond donor (from the amino or hydroxyl group), a hydrogen bond acceptor (from the hydroxyl or amide carbonyl group), and an aromatic/hydrophobic feature (from the N-phenyl ring). This model serves as a valuable template for the design of novel and more potent ligands.

Computational and Spectroscopic Analyses of 2 Amino 3 Hydroxy N Phenyl Propionamide

Quantum Chemical Calculations and Molecular Modeling (e.g., DFT studies of N-phenylpropanamide)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These computational methods provide detailed insights into molecular geometry, stability, and reactivity. For complex molecules like 2-amino-3-hydroxy-N-phenyl-propionamide, DFT studies on analogous structures such as N-phenylpropanamide offer a foundational understanding of the core amide linkage and phenyl ring system. researchgate.net

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-phenylpropanamide, a related compound, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set have been employed to optimize the molecular geometry. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Conformational analysis is crucial for flexible molecules, as different spatial arrangements of atoms (conformers) can have varying energy levels and, consequently, different populations at equilibrium. The analysis identifies the most stable conformer, which is essential for accurately predicting other molecular properties. chemrxiv.org For instance, the planarity of the phenyl ring and the amide group, along with the torsion angles of the propionamide (B166681) side chain, are critical parameters determined through these calculations. sciforum.net In this compound, the additional amino and hydroxyl groups introduce more rotational bonds and the potential for intramolecular hydrogen bonding, making conformational analysis even more critical to identify the global minimum energy structure.

Below is a table of selected optimized geometric parameters for the related compound N-phenylpropanamide, calculated using DFT, which serves as a reference for the core structure.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.23 |

| C-N (amide) | 1.36 | |

| N-C (phenyl) | 1.42 | |

| C-C (carbonyl-ethyl) | 1.51 |

Data based on DFT/B3LYP/6-311+G(d,p) level calculations for N-phenylpropanamide.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. nih.gov

The analysis of FMOs helps to elucidate electronic transitions and intramolecular charge transfer (ICT) phenomena. researchgate.netnih.gov Upon absorption of light, an electron can be promoted from the HOMO to the LUMO, a process that underlies UV-Vis absorption spectra. researchgate.net The spatial distribution of these orbitals indicates the regions involved in charge transfer. For N-phenylpropanamide, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the carbonyl group, suggesting a potential for charge transfer from the ring to the amide moiety upon excitation. researchgate.net

For this compound, the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups would be expected to raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to N-phenylpropanamide. This would imply enhanced reactivity and a shift in its electronic absorption spectrum.

| Orbital Property | N-phenylpropanamide (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| Energy Gap (ΔE) | 6.0 |

Data based on DFT/B3LYP/6-311+G(d,p) level calculations for N-phenylpropanamide. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the total electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded guide to the charge distribution, allowing for the prediction of sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.net

In an MEP map:

Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack and are favorable for interacting with positive sites.

Blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

Green areas denote regions of neutral or near-zero potential.

For a molecule like N-phenylpropanamide, the MEP map shows the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atom of the N-H group typically shows a positive potential (blue), making it a hydrogen bond donor site. researchgate.net

In this compound, the MEP map would be more complex. The oxygen of the hydroxyl group and the nitrogen of the amino group would also present regions of negative potential, making them key sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would appear as distinct positive potential sites. This detailed charge landscape is crucial for understanding how the molecule interacts with biological targets like receptors or enzymes. researchgate.net

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations provide powerful insights into the dynamic interactions between a ligand, such as this compound, and its biological target (e.g., a protein receptor or enzyme). nih.gov

The process begins by placing the ligand in the binding site of the target protein, often guided by initial docking studies. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the ligand and protein over a specific period, typically nanoseconds to microseconds.

These simulations are invaluable for:

Predicting Binding Modes: Determining the stable binding orientation of the ligand within the active site.

Assessing Binding Stability: Observing whether the ligand remains bound to the target over time or dissociates.

Identifying Key Interactions: Pinpointing the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Understanding Conformational Changes: Revealing how the protein and/or ligand change their shape upon binding to achieve an optimal fit.

By analyzing the simulation trajectories, researchers can calculate important thermodynamic properties like the binding free energy, which helps to quantify the affinity of the ligand for its target. This detailed understanding of the dynamic ligand-target interactions at an atomic level is essential for rational drug design and optimizing lead compounds. nih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, a complete structural elucidation would involve a suite of NMR experiments:

¹H NMR: This spectrum would reveal the number of different types of protons, their chemical environment (indicated by chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (from coupling constants, J). Key signals would include those for the aromatic protons on the phenyl ring, the N-H proton of the amide, the protons of the -CH(NH₂)- and -CH(OH)- groups, and the protons of the amino and hydroxyl groups themselves.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield shift (around 170 ppm). researchgate.net Other distinct signals would correspond to the carbons of the phenyl ring and the two chiral carbons of the propionamide backbone.

The table below shows a comparison of experimental and calculated ¹³C and ¹H NMR chemical shifts for the related structure N-phenylpropanamide, illustrating the accuracy of combining experimental data with computational methods like the GIAO (Gauge-Independent Atomic Orbital) method. researchgate.net

| Atom (N-phenylpropanamide) | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹³C NMR | ||

| C (carbonyl) | 171.7 | 174.5 |

| C (phenyl, N-attached) | 138.1 | 140.2 |

| C (methylene) | 31.4 | 30.1 |

| C (methyl) | 10.0 | 8.9 |

| ¹H NMR | ||

| H (N-H) | 8.1 | 7.4 |

| H (phenyl, ortho) | 7.5 | 7.6 |

| H (methylene) | 2.4 | 2.3 |

| H (methyl) | 1.2 | 1.1 |

Data for N-phenylpropanamide in CDCl₃. Calculated values based on GIAO method with B3LYP/6-311+G(d,p) level. researchgate.net

Furthermore, NMR is a powerful tool for stereochemical assignment . Since this compound has two chiral centers, it can exist as four possible stereoisomers. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry. NOESY detects through-space interactions between protons that are close to each other, allowing for the determination of their relative spatial orientation and thus the stereochemical configuration of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

A detailed analysis of the FT-IR and Raman spectra, including peak assignments and a discussion of intermolecular interactions for this compound, cannot be provided as no specific spectral data has been published.

UV-Visible Spectroscopy for Electronic Properties and Interaction Studies

Information regarding the electronic absorption properties, such as absorption maxima (λmax) and molecular orbital transitions (e.g., π → π* or n → π*), for this compound is not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

A specific analysis of the molecular weight and the characteristic fragmentation pattern of this compound under mass spectrometric conditions cannot be presented as this data has not been documented in the available resources.

To fulfill the request, dedicated laboratory research to synthesize and analyze this compound using the specified spectroscopic techniques would be required.

Analytical Methodologies for Research on 2 Amino 3 Hydroxy N Phenyl Propionamide

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental for the purification and purity assessment of chemical compounds. However, specific protocols for 2-amino-3-hydroxy-N-phenyl-propionamide are not readily found.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analyzing the purity of a compound and for purifying it on a larger scale (preparative HPLC). For compounds structurally similar to this compound, such as phenylalanine amides and other amino acid derivatives, reversed-phase HPLC is a common approach. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid to improve peak shape.

However, without specific studies on this compound, details regarding optimal column chemistry, mobile phase composition, flow rate, and detection wavelength remain speculative. The development of a specific HPLC method would require experimental optimization to achieve efficient separation from potential impurities and starting materials.

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of at least two chiral centers, this compound can exist as multiple stereoisomers. Chiral chromatography is the definitive method for separating these enantiomers and diastereomers to determine the enantiomeric excess (ee) of a synthetic product.

The separation of enantiomers of related amino acid amides has been achieved using various chiral stationary phases (CSPs). researchgate.net For instance, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective for resolving chiral amino compounds. researchgate.net The choice of mobile phase, whether normal-phase, reversed-phase, or polar organic mode, is crucial for achieving enantioseparation and is highly dependent on the specific CSP and analyte. Without experimental data for this compound, it is not possible to provide a validated method for its chiral separation.

Spectroscopic Methods for Confirmation of Synthetic Products and Derivatives

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized chemical compounds. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For this compound, one would expect the following from spectroscopic analysis:

¹H NMR Spectroscopy: The spectrum would show characteristic signals for the protons on the phenyl rings, the aliphatic backbone (CH and CH-OH), and the amide (NH) and amine (NH₂) groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the molecular structure.

¹³C NMR Spectroscopy: This would reveal the number of distinct carbon environments, including signals for the carbonyl carbon of the amide, carbons of the phenyl rings, and the aliphatic carbons.

Mass Spectrometry: MS would determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation by showing characteristic losses of functional groups.

While spectra for structurally related compounds are available, specific and verified spectroscopic data for this compound could not be located.

Advanced Techniques for Metabolite Identification in Biochemical Research

Investigating the metabolic fate of a compound is a key aspect of biochemical research. This typically involves incubating the compound with liver microsomes, hepatocytes, or other biological systems and then analyzing the resulting mixture for the presence of metabolites. Advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS), are the tools of choice for this type of research.

These techniques allow for the separation of the parent compound from its metabolites and the identification of those metabolites based on their accurate mass and fragmentation patterns. Common metabolic transformations for a compound like this compound might include hydroxylation of the phenyl ring, N-dealkylation, or hydrolysis of the amide bond. However, there are no available biochemical studies that report on the metabolism or metabolite identification of this compound. The metabolic profile of its corresponding carboxylic acid, 2-amino-3-hydroxy-3-phenylpropanoic acid, has been noted in the Human Metabolome Database, where it is described as not being a naturally occurring metabolite. hmdb.ca

Future Perspectives and Emerging Research Avenues for 2 Amino 3 Hydroxy N Phenyl Propionamide

Design and Synthesis of Highly Specific and Potent Analogues

The core structure of 2-amino-3-hydroxy-N-phenyl-propionamide offers a versatile platform for the design and synthesis of a diverse library of analogues. Future research will likely focus on systematic modifications of this scaffold to probe structure-activity relationships (SAR) and develop compounds with high specificity and potency for various biological targets. Key areas for derivatization include:

Substitution on the Phenyl Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on the N-phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, strategic placement of functional groups could enhance binding affinity to target proteins or modulate metabolic stability.

Modification of the Hydroxyl and Amino Groups: The hydroxyl and amino moieties are critical for forming hydrogen bonds and other interactions with biological macromolecules. Future synthetic efforts may involve acylation, alkylation, or protection/deprotection strategies to fine-tune these interactions. The synthesis of stereoisomers will also be crucial, as different stereochemical arrangements can lead to vastly different biological activities.

The design of these analogues will be guided by computational modeling and a deep understanding of the target's three-dimensional structure. The synthesis of such derivatives will likely employ both classical and modern synthetic methodologies to achieve high yields and stereoselectivity. For example, derivatives of 3-amino-3-phenylpropionamide have been synthesized as small molecule mimics of larger bioactive peptides, demonstrating the potential for this class of compounds to exhibit high affinity for specific biological receptors. nih.gov

Table 1: Illustrative Design Strategies for this compound Analogues

| Modification Site | Synthetic Strategy | Potential Impact on Activity |

|---|---|---|

| N-phenyl ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) followed by further functionalization. | Modulation of electronic properties, lipophilicity, and steric interactions to enhance target binding. |

| Hydroxyl group | Esterification or etherification. | Alteration of hydrogen bonding capacity and prodrug development. |

| Amino group | Acylation with various carboxylic acids or sulfonylation. | Introduction of new interaction points and modification of basicity. |

| Propionamide (B166681) backbone | Introduction of conformational constraints via cyclization or incorporation of bulky substituents. | Restriction of rotational freedom to favor a bioactive conformation. |

Integration with High-Throughput Screening Platforms for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a multitude of biological targets. nih.govufl.edu The integration of a diverse library of this compound analogues with HTS platforms is a critical step in uncovering novel biological activities. ufl.edu This approach moves beyond hypothesis-driven research to a more exploratory and unbiased discovery process.

Future research will involve:

Development of Robust Assays: The design of sensitive and reliable assays is paramount for successful HTS campaigns. These assays could be cell-based, measuring cellular responses such as proliferation, apoptosis, or signaling pathway modulation, or they could be biochemical, directly measuring the inhibition or activation of a specific enzyme or receptor.

Screening Against Diverse Target Classes: The this compound scaffold and its derivatives could be screened against a wide array of targets implicated in various diseases, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, can reveal unexpected therapeutic applications. This approach is particularly valuable for complex diseases where the optimal molecular target is not yet known.

The data generated from HTS will be invaluable for identifying "hit" compounds that can then be further optimized through medicinal chemistry efforts.

Exploration of this compound in Materials Science and Chemical Sensing

Beyond its potential biological applications, the structural features of this compound make it an intriguing candidate for exploration in materials science and chemical sensing. The presence of multiple functional groups (amine, hydroxyl, amide, and an aromatic ring) provides opportunities for polymerization and the formation of supramolecular assemblies.

Emerging research avenues in this area may include:

Precursor for Advanced Polymers: The amino and hydroxyl groups can serve as reactive sites for polymerization reactions, potentially leading to the formation of novel polyamides or polyesters with unique thermal, mechanical, and optical properties. The phenyl group can contribute to the material's rigidity and thermal stability.

Development of Chemical Sensors: The ability of the functional groups in this compound to interact with specific analytes through hydrogen bonding, electrostatic interactions, or π-π stacking could be exploited in the design of chemical sensors. For example, immobilization of this compound or its derivatives on a solid support could lead to a material that changes its optical or electrical properties upon binding to a target molecule.

Development of Novel Synthetic Strategies for Complex this compound Architectures

The efficient and stereoselective synthesis of complex molecules is a central theme in organic chemistry. Future research will undoubtedly focus on the development of novel synthetic strategies to access more intricate architectures based on the this compound scaffold. This could involve:

Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the two chiral centers of the molecule is a significant challenge and a key area for future research. This would provide access to enantiomerically pure compounds, which is crucial for understanding their biological activity.

Multi-component Reactions: One-pot multi-component reactions offer a streamlined approach to building molecular complexity from simple starting materials in a single step, aligning with the principles of green chemistry. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound and its derivatives.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction for this compound

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. cas.org For the this compound scaffold, AI and ML can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of synthesized analogues and their corresponding biological activities, it is possible to develop predictive QSAR models. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental work.

De Novo Drug Design: Generative AI models can be employed to design novel molecules with desired properties from scratch. By providing the model with a set of desired parameters (e.g., high binding affinity for a specific target, favorable ADMET properties), it can generate new chemical structures based on the this compound framework.

Predicting Physicochemical Properties: ML models can accurately predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.

The synergy between computational prediction and experimental validation will accelerate the discovery and optimization of novel compounds derived from this compound.

Table 2: Application of AI/ML in the Study of this compound

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| QSAR Modeling | Development of predictive models based on the chemical structures and biological activities of a series of analogues. | Accurate prediction of the biological activity of novel, unsynthesized compounds. |

| Generative Models | Use of deep learning to generate novel molecular structures with desired properties. | Identification of novel, potent, and drug-like candidates for synthesis. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early-stage filtering of compounds with poor pharmacokinetic profiles. |

| Virtual Screening | Computational screening of large virtual libraries of analogues against a biological target. | Prioritization of a smaller, more focused set of compounds for experimental testing. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-3-hydroxy-N-phenyl-propionamide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. For spills, employ inert absorbents like vermiculite and dispose of contaminated materials per hazardous waste regulations. Regular glove integrity checks and handwashing protocols are critical to avoid dermal exposure .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct solubility assays using polar (e.g., DMSO, methanol) and aqueous buffers (pH 3–10) at 25°C. Monitor stability via HPLC or UV-Vis spectroscopy over 24–72 hours. For hygroscopic or light-sensitive batches, store samples in amber vials under nitrogen at –20°C to prevent degradation .

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodological Answer : Use a three-step approach: (1) Substitution reactions with protected amino groups (e.g., Boc), (2) Hydroxy group activation via silylation or esterification, and (3) Amide coupling using EDC/HOBt or DCC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve hydrogen-bonding ambiguities?

- Methodological Answer : Employ SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms. Use the SQUEEZE algorithm (PLATON) to model disordered solvent molecules. Validate hydrogen bonds using Mercury software with distance-angle criteria (D–H···A < 3.2 Å, angles > 120°) .

Q. What role do substituents (e.g., hydroxy, phenyl groups) play in modulating the compound’s biological activity?

- Methodological Answer : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing the phenyl group with fluorophenyl or pyridyl). Assess bioactivity via enzyme inhibition assays (IC50) or cellular viability tests (MTT assay). Computational docking (AutoDock Vina) can predict binding affinities to target proteins .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer : Use flow chemistry to enhance reproducibility and scalability. Optimize catalytic conditions (e.g., Pd/C for hydrogenation) under inert atmospheres (Ar/N2). Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy. Recrystallize the final product from ethanol/water mixtures to achieve >98% purity .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate DFT-calculated transition states (Gaussian 16) with kinetic experiments (e.g., Eyring plots). Use high-resolution mass spectrometry (HRMS) to confirm unexpected byproducts. Reconcile discrepancies by adjusting solvent effects (SMD model) or exploring alternative reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.